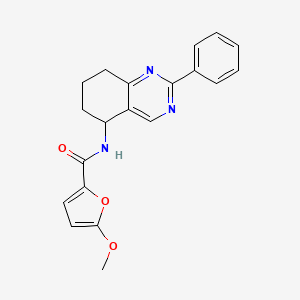
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of acetaminophen and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to have antitumor activity and to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively easy to synthesize and has been shown to have good purity and stability. However, 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and pathways.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. Another area of interest is the study of the AMPK pathway and its role in cellular metabolism and energy homeostasis. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide could lead to the development of new drugs and therapies for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide involves the reaction of 4-methoxybenzaldehyde with ethyl nicotinate in the presence of potassium carbonate and acetic anhydride. The resulting product is then reacted with methylamine to form 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. This synthesis method has been described in detail in several scientific publications and has been shown to produce high yields of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide with good purity.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to have antitumor activity and to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)9-15(18)17-11-13-3-2-8-16-10-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYJRXKWNDCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)